Methyltetrazine-PEG4-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) linker belonging to the methyltetrazine class of bioorthogonal reagents. It contains a methyltetrazine moiety at one terminus, enabling rapid inverse electron-demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO)-modified biomolecules under catalyst-free conditions . The opposite terminus features a t-butyl ester-protected carboxylic acid, which remains inert during click conjugation and can be selectively deprotected under acidic conditions to reveal a free carboxyl group for subsequent amine coupling or further derivatization . A monodisperse PEG4 spacer (four ethylene glycol units) connects these functional domains, enhancing aqueous solubility and minimizing steric hindrance during bioconjugation .
Bioorthogonal ClickMethyltetrazine reacts rapidly with TCO via IEDDA
Protected Carboxylt-Butyl ester enables orthogonal deprotection and coupling
PEG4 SpacerMedium-length linker balances solubility and steric access
The performance of tetrazine-based linkers in bioconjugation workflows is governed by three interdependent design parameters that preclude indiscriminate substitution. First, the PEG spacer length directly influences conjugation efficiency, steric accessibility, and the physical properties of the resulting conjugate; a PEG4 unit provides an optimal balance of solubility and minimal steric hindrance for medium-range crosslinking applications, whereas shorter or longer PEG variants alter both reaction kinetics and conjugate behavior [1]. Second, the methyl substituent on the tetrazine ring confers a measurable stability advantage over unsubstituted tetrazine analogs, albeit at the cost of slower reaction kinetics—a trade-off that must be explicitly matched to the experimental tolerance for reaction speed versus reagent shelf-life . Third, the choice of terminal protecting group (t-butyl ester versus NHS ester versus Boc-protected amine) dictates orthogonal compatibility with downstream functionalization steps and determines whether the reagent can be used in sequential, one-pot, or multi-step conjugation strategies . Substituting with an apparently similar analog—such as Methyltetrazine-PEG12-t-butyl ester, Tetrazine-PEG4-NHS ester, or Methyltetrazine-PEG4-NH-Boc—will alter at least one of these critical performance dimensions, thereby invalidating established protocols and requiring re-optimization of reaction conditions.
PEG Spacer LengthSwitching from PEG4 to longer or shorter PEG alters conjugation kinetics and conjugate properties
Tetrazine SubstituentMethyl vs. unsubstituted tetrazine shifts the balance of stability and reaction speed
Protecting Groupt-Butyl ester vs. NHS ester or Boc changes orthogonal compatibility in sequential workflows
[1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Resource. 2025. View Source
In comparative studies of methyltetrazine-PEG derivatives, PEG4-containing linkers achieve >95% conjugation efficiency with TCO-modified antibodies within 30 minutes, whereas bulkier PEG24 analogs require extended reaction times to reach comparable yields . This efficiency difference is attributed to the reduced steric hindrance and faster diffusion kinetics of the shorter PEG4 spacer in concentrated protein solutions.
PEG4 vs PEG24 Ab ConjugationHead-to-head
PEG4: >95% in 30 min; PEG24: extended time
Faster conjugation may reduce protein degradation risk
Shorter reaction times reduce protein degradation and aggregation risks during labeling, enabling higher-throughput workflows and preserving antibody functionality.
Methyltetrazine vs. Unsubstituted Tetrazine Reaction Kinetics
Methyltetrazine-PEG4-t-butyl ester participates in IEDDA reactions with TCO with second-order rate constants (k2) exceeding 1,000 M-1 s-1 . Unsubstituted hydrogen tetrazine analogs exhibit kinetics at least 10-fold faster (generally k2 > 10,000 M-1 s-1) under identical conditions, but this enhanced reactivity comes at the cost of reduced stability in biological media .
Methyl vs H Tetrazine KineticsCross-study comparable
The balance between adequate reaction kinetics and enhanced stability makes methyltetrazine the preferred choice for applications where reagents must withstand extended storage or physiological pH conditions prior to conjugation.
The t-butyl ester protecting group in Methyltetrazine-PEG4-t-butyl ester exhibits controlled hydrolysis rates in aqueous media compared to NHS esters, which undergo rapid hydrolysis within hours at neutral pH . This differential stability enables sequential conjugation workflows where the tetrazine click reaction can be completed first under aqueous conditions without premature deprotection of the carboxyl terminus.
t-Butyl vs NHS Ester StabilityClass-level inference
Reported to support orthogonal two-step conjugation
Aqueous buffer at neutral pH
Protecting group strategyAqueous stabilityBioconjugation
Evidence Dimension
Aqueous stability of protecting group
Target Compound Data
Controlled, slow hydrolysis of t-butyl ester
Comparator Or Baseline
NHS ester analog (e.g., Methyltetrazine-PEG4-NHS ester)
Quantified Difference
NHS esters undergo rapid hydrolysis (hours at neutral pH)
Conditions
Aqueous buffer at neutral pH
Why This Matters
The t-butyl ester protection strategy enables true orthogonal, two-step bioconjugation without the risk of premature carboxylate exposure and subsequent off-target amide bond formation.
Protecting group strategyAqueous stabilityBioconjugation
Aqueous Solubility: PEG4 vs. PEG12 Linker Comparison
Comparative solubility studies of methyltetrazine-maleimide conjugates demonstrate that PEG12 linkers provide aqueous solubility exceeding 50 mg/mL in PBS, while PEG4 analogs achieve approximately 25 mg/mL . Non-PEGylated versions exhibit substantially lower solubility (<5 mg/mL).
PEG4 vs PEG12 SolubilityCross-study comparable
PEG4: ~25 mg/mL; PEG12: >50 mg/mL in PBS
PEG4 solubility sufficient for most conjugation needs while retaining kinetics
Based on maleimide analog
PEG linkerAqueous solubilityBioconjugation
Evidence Dimension
Aqueous solubility
Target Compound Data
~25 mg/mL in PBS (PEG4-Maleimide analog)
Comparator Or Baseline
Methyltetrazine-PEG12-Maleimide analog
Quantified Difference
PEG12 provides >50 mg/mL solubility
Conditions
PBS buffer
Why This Matters
While longer PEG chains offer higher absolute solubility, the PEG4 variant provides sufficient solubility for most bioconjugation applications while maintaining the kinetic efficiency advantages documented above.
PEG linkerAqueous solubilityBioconjugation
Methyltetrazine-PEG4-t-butyl ester Applications
Sequential Orthogonal Antibody Bioconjugation
This reagent is optimally deployed in two-step antibody labeling workflows requiring orthogonal reactivity. First, a TCO-modified antibody is reacted with Methyltetrazine-PEG4-t-butyl ester via IEDDA click chemistry, achieving >95% conjugation within 30 minutes . The t-butyl ester remains intact throughout this aqueous step. Second, acidic deprotection exposes a free carboxyl group, which can be activated (e.g., with EDC/NHS) for subsequent conjugation to amine-containing payloads, fluorescent dyes, or surface functionalities. This sequential approach avoids the cross-reactivity and premature hydrolysis inherent to single-step NHS ester-based strategies .
PROTAC Linker Library Synthesis
In targeted protein degradation campaigns, PEG4 linkers represent a critical intermediate length for PROTAC ternary complex formation. The PEG4 spacer provides an end-to-end distance suitable for spanning inter-protein distances between E3 ligase and target protein binding pockets while minimizing entropic penalties . The t-butyl ester-protected carboxyl group enables iterative PROTAC library construction: the tetrazine terminus can be clicked to TCO-modified ligands, while the protected carboxyl can be selectively deprotected and coupled to diverse E3 ligase ligands after the click step, facilitating parallel synthesis of PROTAC candidates with varying linker compositions.
Nanoparticle and Biomaterial Surface Functionalization
For applications requiring precise control over surface conjugation density and orientation, the methyltetrazine-mediated click chemistry combined with the PEG4 spacer offers distinct advantages. The methyltetrazine group enables rapid, catalyst-free immobilization of TCO-bearing biomolecules onto surfaces functionalized with Methyltetrazine-PEG4-t-butyl ester . The PEG4 spacer reduces non-specific protein adsorption and provides a flexible tether that minimizes steric crowding of immobilized ligands . Post-conjugation deprotection of the t-butyl ester generates surface-exposed carboxyl groups that can be further derivatized or used to adjust surface charge and hydrophilicity.
Application
Selection Property
Validation Focus
Sequential Orthogonal Antibody Bioconjugation
Orthogonal deprotection strategy
Click efficiency and post-deprotection coupling
PROTAC Linker Library Synthesis
PEG4 spacer length for ternary complex formation
Inter-protein distance and E3 ligase coupling
Nanoparticle Surface Functionalization
Surface-immobilized methyltetrazine click handle
Conjugation density and reduced non-specific binding
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